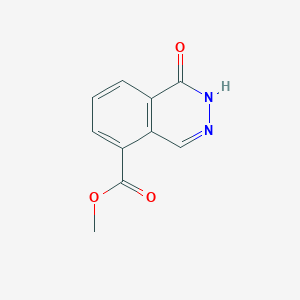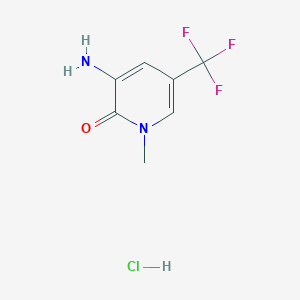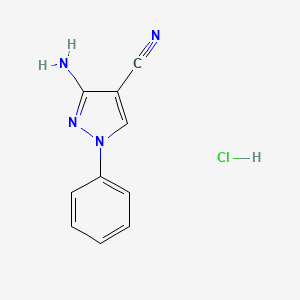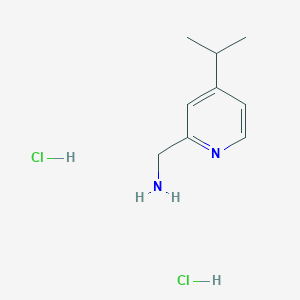![molecular formula C22H24Cl2N4O B7451644 (2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;dihydrochloride](/img/structure/B7451644.png)
(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-674563 2HCl (552325-73-2 (fb-2hcl)) is a potent and selective inhibitor of Akt1, a serine/threonine kinase involved in various cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration. This compound has a molecular weight of 431.36 and a chemical formula of C22H24Cl2N4O .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A-674563 2HCl involves multiple steps, starting from commercially available starting materialsThe final product is obtained as a dihydrochloride salt to enhance its solubility and stability .
Industrial Production Methods
Industrial production of A-674563 2HCl typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
A-674563 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indazole and pyridine rings
Common Reagents and Conditions
Common reagents used in the reactions of A-674563 2HCl include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
A-674563 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Akt1 in various chemical processes.
Biology: Employed in cell biology research to investigate the signaling pathways regulated by Akt1.
Medicine: Explored for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor cell proliferation.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Akt1 .
Mechanism of Action
A-674563 2HCl exerts its effects by selectively inhibiting Akt1 with a Ki of 11 nM. It reduces the phosphorylation of Akt downstream targets, thereby modulating various cellular processes such as cell growth, survival, and metabolism. The compound is modestly potent to protein kinase A and more than 30-fold selective for Akt1 over protein kinase C .
Comparison with Similar Compounds
Similar Compounds
A-443654: Another Akt inhibitor with a different chemical structure but similar biological activity.
MK-2206: A non-ATP-competitive Akt inhibitor with a distinct mechanism of action.
GSK690693: A pan-Akt inhibitor with activity against multiple isoforms of Akt .
Uniqueness
A-674563 2HCl is unique due to its high selectivity for Akt1 over other kinases, making it a valuable tool for studying Akt1-specific signaling pathways. Its ability to inhibit tumor cell proliferation and modulate various cellular processes highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O.2ClH/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16;;/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26);2*1H/t19-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCUHPQAVRFSNC-TXEPZDRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OC[C@H](CC4=CC=CC=C4)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-ethylpiperazine](/img/structure/B7451566.png)

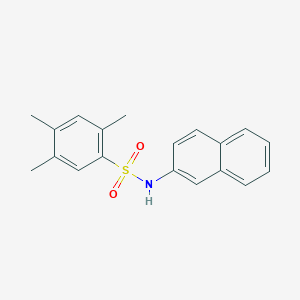
![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)
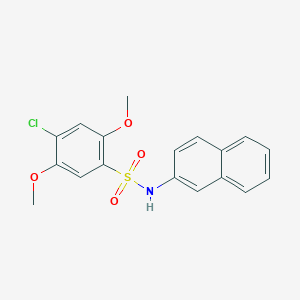
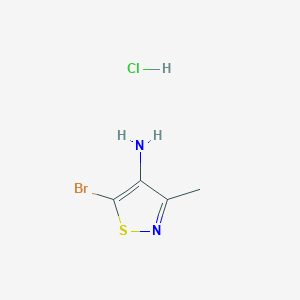
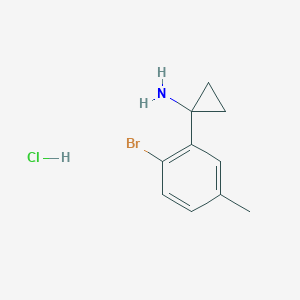
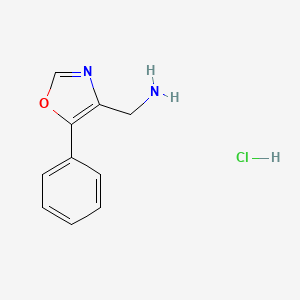
![tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate](/img/structure/B7451615.png)
![2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)
